2-Bromo-6-(difluoromethyl)nicotinic acid
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Overview
Description
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H4BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and difluoromethyl substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves halogenation and fluorination reactions. One common method is the bromination of 6-(difluoromethyl)pyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity for specific targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloropyridine
- 2-Bromo-6-methoxypyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Uniqueness
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is unique due to its specific combination of bromine and difluoromethyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and high binding affinity.
Biological Activity
2-Bromo-6-(difluoromethyl)nicotinic acid is a halogenated heterocyclic compound derived from nicotinic acid, notable for its unique substituents: a bromine atom and a difluoromethyl group. These modifications contribute to its distinct chemical properties and biological activities, particularly in enzyme inhibition and receptor binding, making it a compound of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C₇H₄BrF₂N₃O₂. The presence of the bromine and difluoromethyl groups enhances its binding affinity towards specific molecular targets, which is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's structure allows it to interact effectively with various enzymes, potentially modulating their activity. This characteristic is particularly valuable in drug development, where enzyme inhibitors can serve as therapeutic agents for various diseases.
Receptor Binding
The compound has shown promising results in binding to nicotinic acetylcholine receptors (nAChRs). Studies suggest that the unique substituents enhance its affinity for these receptors, which are implicated in numerous neurological processes. For example, it may act as an antagonist or partial agonist at nAChRs, influencing pathways related to addiction and cognitive functions .
The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets. Binding studies have demonstrated that the compound can modulate receptor activity, leading to alterations in neurotransmitter release and subsequent physiological responses. Understanding these interactions is essential for developing targeted therapies.
Study on Nicotinic Receptors
In a study examining the pharmacological properties of compounds similar to this compound, researchers found that analogs exhibited varying degrees of efficacy at nAChRs. The compound demonstrated high binding affinity and selective antagonism at α4β2-nAChRs, suggesting its potential use in treating nicotine addiction .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-6-(trifluoromethyl)nicotinic acid | C₇H₄BrF₃N₂O₂ | Contains trifluoromethyl group; similar applications |
6-Bromo-2-(difluoromethyl)nicotinic acid | C₇H₄BrF₂N₃O₂ | Different bromine position; altered reactivity |
2-Bromo-4-(trifluoromethyl)nicotinic acid | C₇H₄BrF₃N₂O₂ | Distinct position; effects on biological activity |
These comparisons highlight the significance of substituent positioning on biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C7H4BrF2NO2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-3(7(12)13)1-2-4(11-5)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
JJQRCHXYOWXVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)C(F)F |
Origin of Product |
United States |
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